(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine chemical properties
(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine chemical properties
An In-Depth Technical Guide to (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine: Properties, Synthesis, and Applications
Introduction
(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine, registered under CAS Number 550378-07-9, is a chiral pyrrolidine derivative of considerable importance in the fields of medicinal chemistry and organic synthesis.[1] Its structure is distinguished by three key features: the stereochemically defined (R)-configuration at the C2 position, a pyrrolidine ring nitrogen protected by a tert-butoxycarbonyl (Boc) group, and a reactive primary amine on the ethyl side chain. This unique combination of features renders it a highly versatile and valuable building block for constructing complex, enantiomerically pure molecules.[1]
The pyrrolidine ring is a "privileged scaffold" in drug discovery, meaning it is a structural motif frequently found in successful pharmaceutical agents. Its saturated, non-aromatic nature provides superior three-dimensional complexity compared to flat aromatic systems, which can lead to enhanced solubility and optimized ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for drug candidates.[1] The specific (R)-enantiomer is critical for achieving high selectivity when interacting with chiral biological targets like proteins and enzymes, as different stereoisomers can exhibit vastly different pharmacological activities.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this key synthetic intermediate for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
The fundamental properties of (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine are summarized below. These data are critical for planning reactions, purification procedures, and for safe handling and storage.
Core Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 550378-07-9 | [1][2][3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [3][4] |
| Molecular Weight | 214.3 g/mol | [1][3][4] |
| Appearance | Light yellow liquid | [2][5] |
| Boiling Point | 297.5 ± 13.0 °C (Predicted) | [2][3][6] |
| Density | 1.029 ± 0.06 g/cm³ (Predicted) | [2][4][6] |
| pKa | 10.27 ± 0.10 (Predicted) | [2][4] |
| Refractive Index | 1.485 | [4][6] |
| InChI Key | VCYKQOGWPICUKV-SECBINFHSA-N | [1] |
Solubility and Storage
(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine exhibits good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol. It should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere (nitrogen or argon) to ensure long-term stability.[2][4][5][7]
Spectroscopic Profile
While actual spectra should be run for each batch, the expected spectroscopic data are as follows:
-
¹H NMR (CDCl₃): The proton NMR spectrum would feature a characteristic multiplet for the proton at the chiral center (~3.9 ppm). The two protons on the pyrrolidine nitrogen would show broad signals around 3.3 ppm. A triplet corresponding to the methylene group adjacent to the primary amine would appear around 2.7 ppm. The remaining pyrrolidine and ethyl chain protons would be observed as a series of multiplets between 1.45 and 1.87 ppm, along with a prominent singlet for the nine protons of the Boc group (~1.45 ppm).
-
¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~79 ppm), and the various methylene and methine carbons of the pyrrolidine ring and ethyl side chain.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a peak corresponding to the molecular ion [M]+ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 215.3.
-
Infrared (IR): The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and a strong C=O stretch from the Boc group's carbamate (around 1680-1700 cm⁻¹).
Synthesis and Purification
The synthesis of enantiomerically pure (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine is crucial for its application in pharmaceutical development. A common and effective route involves the stereospecific reduction of a nitrile precursor.
Representative Synthetic Protocol
A widely cited method involves the hydrogenation of tert-butyl (S)-2-(cyanomethyl)pyrrolidine-1-carboxylate. The use of the (S)-nitrile precursor leads to the (R)-aminoethyl product due to the change in Cahn-Ingold-Prelog priority of the substituents at the chiral center.
Reaction: Catalytic hydrogenation of tert-butyl (S)-2-(cyanomethyl)pyrrolidine-1-carboxylate.
-
Reactants: tert-butyl (S)-2-(cyanomethyl)pyrrolidine-1-carboxylate, Raney-Nickel, hexachloroplatinic acid (IV) hydrate (as a promoter).[5]
-
Solvent: Ammonia-saturated methanol.[5]
-
Conditions: The reaction is typically carried out in a Parr apparatus under hydrogen pressure (~40 psi) for approximately 24 hours.[5]
-
Work-up: Upon completion, the reaction mixture is filtered through diatomaceous earth to remove the catalyst, and the filtrate is concentrated under reduced pressure.[5]
Purification Methodologies
Achieving high purity is essential, particularly for applications in API synthesis. The crude product from the synthesis is typically purified using chromatographic techniques.
-
Flash Column Chromatography: This is the most common method for purification. A typical eluent system is a mixture of dichloromethane, methanol, and ammonia (e.g., a 90:10:1 ratio) on a silica gel stationary phase.[5] The basic nature of the amine necessitates the addition of a modifier like ammonia or triethylamine to the eluent to prevent peak tailing and strong binding to the acidic silica gel.[8]
-
Fractional Distillation under Reduced Pressure: For larger scales, this method can be effective for separating the product from less volatile or more volatile impurities.[8]
-
Recrystallization as a Salt: For achieving very high purity, the amine can be converted to a salt (e.g., hydrochloride salt) and recrystallized from a suitable solvent system like ethanol/water. This is particularly effective at removing non-basic impurities.[8]
Reactivity and Strategic Utility
The synthetic value of (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine stems from the orthogonal reactivity of its two nitrogen atoms.
The Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. Its function here is twofold:
-
Masking Reactivity: It deactivates the pyrrolidine nitrogen, preventing it from participating in reactions intended for the primary amine of the side chain.
-
Facilitating Purification: Its lipophilic nature improves solubility in organic solvents used for reactions and chromatography.
The Boc group is stable under a wide range of reaction conditions but can be selectively and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), making it an ideal protecting group for multi-step syntheses.[1]
The Primary Aminoethyl Group
The primary amine is the key functional handle for elaboration. It readily undergoes a wide range of classical amine reactions, including:
-
Acylation/Sulfonylation: Reaction with acid chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.
These transformations allow for the covalent attachment of diverse functional groups, enabling the construction of large libraries of chiral compounds for screening in drug discovery programs.
Applications in Research and Drug Development
This chiral building block is employed extensively in the synthesis of high-value molecules, particularly for pharmaceutical applications where stereochemistry dictates efficacy and safety.
-
Active Pharmaceutical Ingredients (APIs): It is a documented intermediate in the synthesis of various APIs, including protease inhibitors, central nervous system (CNS) agents, and antivirals.[1] Its incorporation helps to define the three-dimensional shape required for potent and selective binding to biological targets.
-
Adenosine A2A Receptor Antagonists: The compound has been used as a key reactant in the synthesis of diamino derivatives of[1][2][7]triazolo[1,5-a][1][4][9]triazine, which are potent and selective antagonists of the adenosine A2A receptor, a target for conditions like Parkinson's disease.[1]
-
Asymmetric Catalysis: While this molecule is primarily a precursor, the chiral pyrrolidine framework itself is fundamental to a class of highly effective organocatalysts. These catalysts often function by forming chiral enamine or iminium ion intermediates with substrates, which then direct the stereochemical outcome of reactions like Michael additions or alpha-alkylations.
Safety and Handling
As with any chemical reagent, proper handling is essential. (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine is classified as a hazardous substance.
GHS Hazard Classification
| Hazard Statement | Description |
| H314 | Causes severe skin burns and eye damage.[10] |
| H318 | Causes serious eye damage.[10] |
Note: This is not an exhaustive list. Users must consult the full Safety Data Sheet (SDS) before handling.
Precautionary Measures and Handling
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist.[11][12]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water/shower. Call a physician.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a physician.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[13]
-
-
Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place (2-8°C is recommended).[4][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Conclusion
(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine is a high-value chiral building block that serves as a cornerstone in modern synthetic chemistry. Its well-defined stereochemistry, robust protecting group strategy, and versatile primary amine handle provide chemists with a reliable and powerful tool for the efficient construction of complex molecular architectures. Its proven utility in the synthesis of pharmaceutically relevant compounds underscores its importance for researchers, scientists, and drug development professionals aiming to create novel, enantiomerically pure therapeutic agents. A thorough understanding of its properties, reactivity, and handling is paramount to leveraging its full synthetic potential safely and effectively.
References
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- LookChem. (n.d.). Cas 370069-29-7, 2-(AMINOETHYL)-1-N-BOC-PYRROLIDINE.
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- ChemBK. (2024, April 9). tert-butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Pyrrolidine.
- Sigma-Aldrich. (2024, March 7). SAFETY DATA SHEET - N-(2-Aminoethyl)pyrrolidine.
- ChemicalBook. (n.d.). (R)-2-(AMINOETHYL)-1-N-BOC-PYRROLIDINE CAS#: 550378-07-9.
- PubChem. (n.d.). (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-(2-Aminoethyl)-1-methylpyrrolidine.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - tert-Butyl N-(2-aminoethyl)carbamate.
- Capot Chemical. (2025, December 30). MSDS of tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate.
- Angene Chemical. (2021, May 1). Safety Data Sheet - (R)-1-Boc-2-(Aminoethyl)pyrrolidine.
- Chem-Impex. (n.d.). (R)-2-(Aminomethyl)-1-Boc-pyrrolidine.
- ChemicalBook. (n.d.). (S)-2-(AMINOETHYL)-1-N-BOC-PYRROLIDINE CAS 239483-09-1.
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(S)-Proline Derivative
Planar, Achiral Enolate
(R)-Proline Derivative (50%)